molecular formula C13H25ClN2O2 B6302114 t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2177266-39-4

t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No. B6302114
CAS RN: 2177266-39-4
M. Wt: 276.80 g/mol
InChI Key: RIMWWSBPAUBQIC-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, is a chemical with the molecular formula C13H25ClN2O2 . It has a molecular weight of 276.81 . The compound is typically stored at room temperature and appears as a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride . Its structure can be represented by the SMILES notation: CC1CN(C(=O)OC©©C)CCC12CNC2.Cl .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds have been used in the synthesis of RET kinase inhibitors and the preparation of CDK4/6 inhibitors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.81 and a formula of C13H25ClN2O2 . It is a white solid and is typically stored at room temperature .

Scientific Research Applications

Environmental Behavior and Fate of Related Compounds

A review of the environmental behavior and fate of methyl tert‐butyl ether (MTBE) highlights the challenges and considerations in dealing with compounds with high water solubility, low subsurface sorption, and resistance to biodegradation. MTBE's behavior in the environment, including its transport via groundwater and its minimal natural degradation, could provide a framework for understanding the environmental impact and management strategies for similar compounds (Squillace et al., 1997).

Decomposition Techniques for Environmental Remediation

Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents innovative approaches to dealing with environmental contaminants. This study, focusing on the decomposition efficiency and conversion of MTBE into less harmful substances, may offer insights into potential research applications for t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride in environmental remediation (Hsieh et al., 2011).

Antimicrobial and Toxicological Considerations

The occurrence and toxicity of antimicrobial triclosan and by-products in the environment review highlights the environmental and health impacts of widespread antimicrobial use. Similar studies could be relevant for assessing the antimicrobial potential and environmental toxicity of t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, considering its structural complexity and potential for bioactivity (Bedoux et al., 2012).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of ret kinase inhibitors and cdk4/6 inhibitors . These targets play crucial roles in cell signaling and cell cycle regulation, respectively.

Mode of Action

Based on its use in the synthesis of ret kinase and cdk4/6 inhibitors , it can be inferred that it may interact with these targets to inhibit their activity, leading to changes in cell signaling and cell cycle progression.

Biochemical Pathways

The compound’s effect on biochemical pathways is likely related to its inhibitory action on RET kinase and CDK4/6 . RET kinase is involved in various cell signaling pathways, including those regulating cell growth and differentiation. CDK4/6, on the other hand, is crucial for cell cycle progression. Therefore, inhibition of these targets can affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibitory effects on RET kinase and CDK4/6 . This could result in altered cell signaling and cell cycle progression, potentially leading to effects such as growth inhibition in certain cell types.

properties

IUPAC Name

tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13;/h10,14H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMWWSBPAUBQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC12CNC2)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

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